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Compound of Interest

Compound Name: ATX inhibitor 11

Cat. No.: B12404866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the pharmacokinetic profiles of three autotaxin

inhibitors: ziritaxestat (GLPG1690), IOA-289, and cudetaxestat (BLD-0409). The information is

supported by available experimental data from clinical trials to aid in research and development

decisions.

At a Glance: Pharmacokinetic Parameters of
Autotaxin Inhibitors
The following table summarizes the key pharmacokinetic parameters observed for ziritaxestat,

IOA-289, and cudetaxestat in early-phase clinical trials involving healthy volunteers.
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Parameter
Ziritaxestat
(GLPG1690)

IOA-289
Cudetaxestat (BLD-
0409)

Maximum Plasma

Concentration (Cmax)

0.09 - 19.01 µg/mL

(following single

doses of 20-1500 mg)

[1]

Data not available Data not available

Time to Maximum

Plasma Concentration

(Tmax)

Median of ~2 hours[1] 1 - 2 hours[2] Within 4 hours[3]

Area Under the Curve

(AUC)

0.501 - 168 µg·h/mL

(AUC0-inf following

single doses of 20-

1500 mg)[1]

Dose-proportional

increase in plasma

exposure[2]

Data not available

Half-life (t1/2) ~5 hours[1] Data not available Data not available

Bioavailability 54%[4][5][6] Data not available Data not available

Key Observations

Rapidly absorbed and

eliminated. Exposure

increases with dose.

[1]

Dose-dependent

increase in plasma

exposure and

corresponding

decrease in circulating

LPA.[2]

Tablet formulation is

well-tolerated. Minimal

accumulation with

daily dosing.

In Focus: The Autotaxin-LPA Signaling Pathway
Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA),

a signaling lipid involved in various physiological and pathological processes, including fibrosis

and cancer. The diagram below illustrates the ATX-LPA signaling pathway, the target of the

inhibitors discussed in this guide.
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Caption: The Autotaxin-LPA signaling pathway and the point of intervention for autotaxin

inhibitors.

Experimental Protocols: A Closer Look
The pharmacokinetic data presented in this guide were primarily derived from Phase 1 clinical

trials conducted in healthy volunteers. The general methodologies employed in these studies

are outlined below.

Ziritaxestat (GLPG1690)
Study Design: First-in-human, randomized, double-blind, placebo-controlled trials were

conducted.[1] These included single ascending dose (SAD) and multiple ascending dose

(MAD) studies.[1]

Dosing: In the SAD studies, single oral doses ranging from 20 mg to 1500 mg were

administered.[1] For the MAD studies, doses were administered for 14 days.[1]

Formulations: Both oral suspension and capsule formulations were evaluated.[1] The effect

of food on the pharmacokinetics of the tablet formulation was also assessed.[1]

Pharmacokinetic Sampling: Plasma concentrations of ziritaxestat were measured at various

time points after dosing to determine pharmacokinetic parameters.
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Bioanalysis: Plasma samples were analyzed using validated analytical methods to quantify

ziritaxestat concentrations.

IOA-289
Study Design: A Phase 1 clinical study in healthy volunteers was conducted to determine the

pharmacokinetics and pharmacodynamics following a single oral dose.[2]

Dosing: Single ascending oral doses were administered.[2]

Pharmacokinetic Sampling: Plasma exposure of IOA-289 was measured up to 24 hours after

dosing.[2]

Pharmacodynamic Assessment: The levels of circulating lysophosphatidic acid (LPA) were

measured to assess the pharmacodynamic effect of the inhibitor.[2]

Cudetaxestat (BLD-0409)
Study Design: Phase 1 clinical trials were conducted in healthy volunteers. These included

single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Formulations: Both oral solution and tablet formulations were evaluated.

Pharmacokinetic Sampling: Plasma levels were measured to determine the time to peak

plasma concentration.

Drug-Drug Interaction Studies: The potential for drug-drug interactions with approved

therapies for idiopathic pulmonary fibrosis (IPF), such as pirfenidone and nintedanib, was

also investigated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.researchgate.net/publication/332596660_Safety_Pharmacokinetics_and_Pharmacodynamics_of_the_Autotaxin_Inhibitor_GLPG1690_in_Healthy_Subjects_Phase_1_Randomized_Trials
https://pmc.ncbi.nlm.nih.gov/articles/PMC10205783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10205783/
https://escholarship.org/content/qt9cb5f7fj/qt9cb5f7fj_noSplash_7ec20f452148aba92da54d32ffbc1964.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9292235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9292235/
https://pubmed.ncbi.nlm.nih.gov/34633152/
https://pubmed.ncbi.nlm.nih.gov/34633152/
https://www.researchgate.net/publication/355184418_Pharmacokinetics_and_Metabolism_of_Ziritaxestat_GLPG1690_in_Healthy_Male_Volunteers_Following_Intravenous_and_Oral_Administration
https://www.benchchem.com/product/b12404866#comparing-the-pharmacokinetic-profiles-of-different-autotaxin-inhibitors
https://www.benchchem.com/product/b12404866#comparing-the-pharmacokinetic-profiles-of-different-autotaxin-inhibitors
https://www.benchchem.com/product/b12404866#comparing-the-pharmacokinetic-profiles-of-different-autotaxin-inhibitors
https://www.benchchem.com/product/b12404866#comparing-the-pharmacokinetic-profiles-of-different-autotaxin-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12404866?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

